NK1 Receptor Antagonist Potency: CAS 1557341-87-3 vs. Aprepitant and Netupitant
In a head-to-head comparison of binding affinity (Ki) for the human NK1 receptor, [(Isoquinolin-6-yl)methyl](methyl)amine exhibits a Ki of 6.40 nM [1]. This potency is comparable to the clinically approved NK1 antagonist aprepitant (Ki = 3 nM) and within an order of magnitude of the high-affinity antagonist netupitant (Ki = 0.95 nM) [2]. While netupitant demonstrates higher affinity, the target compound's substantially lower molecular weight (172.23 g/mol) compared to netupitant (578.60 g/mol) [3] offers distinct advantages in ligand efficiency and synthetic tractability for SAR exploration.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | Aprepitant: 3 nM; Netupitant: 0.95 nM |
| Quantified Difference | 2.13-fold less potent than aprepitant; 6.74-fold less potent than netupitant |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay (target compound); human NK1 receptor in CHO cells (aprepitant and netupitant) |
Why This Matters
This data validates the compound as a nanomolar NK1 antagonist with potency within range of clinically validated drugs, supporting its use as a tool compound for mechanistic studies or as a scaffold for further optimization.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM. View Source
- [2] TargetMol. Netupitant. Ki = 0.95 nM for hNK1 receptor in CHO cells. View Source
- [3] DrugCentral. Netupitant. Molecular weight: 578.60. View Source
